molecular formula C16H26BNO2 B2430184 [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid CAS No. 815581-79-4

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid

Cat. No.: B2430184
CAS No.: 815581-79-4
M. Wt: 275.2
InChI Key: DOZVPMCVRDTTJK-UHFFFAOYSA-N
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Description

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a [2,2,6,6-tetramethylpiperidin-1-yl)methyl] group

Properties

IUPAC Name

[2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO2/c1-15(2)10-7-11-16(3,4)18(15)12-13-8-5-6-9-14(13)17(19)20/h5-6,8-9,19-20H,7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVPMCVRDTTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2C(CCCC2(C)C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides with suitable reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions can lead to the formation of esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .

Biology and Medicine

Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery and development .

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial processes .

Mechanism of Action

The mechanism by which [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid exerts its effects depends on its application. In catalysis, the boronic acid group can coordinate with metal centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is unique due to the combination of the sterically hindered piperidine group and the reactive boronic acid group. This combination allows for selective reactions and the formation of complex structures that are not easily accessible with simpler boronic acids or amines .

Biological Activity

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. Boronic acids are recognized for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug delivery systems. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : 2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenylboronic acid
  • Molecular Formula : C16H26BNO2
  • Molecular Weight : 275.19 g/mol
  • CAS Number : 815581-79-4

The presence of the tetramethylpiperidine moiety enhances the lipophilicity and stability of the compound, which may contribute to its biological activity.

Mechanisms of Biological Activity

Boronic acids have been extensively studied for their role as enzyme inhibitors. The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in the active sites of enzymes such as β-lactamases. This interaction inhibits the enzymatic activity, making boronic acids potential candidates for overcoming antibiotic resistance in bacteria.
    • Case Study : A study demonstrated that phenylboronic acids effectively inhibited Klebsiella pneumoniae carbapenemase (KPC) enzymes, with certain derivatives showing Ki values as low as 0.032 μM, indicating strong inhibitory potential against resistant bacterial strains .
  • Modulation of Protein Interactions : Boronic acids can also modulate protein-protein interactions by binding to specific sites on target proteins. This property is being explored for therapeutic applications in cancer and other diseases where protein interactions play a crucial role.

Structure-Activity Relationships (SAR)

The biological activity of boronic acids is highly dependent on their structural features. Key factors influencing their efficacy include:

  • Substituents on the Phenyl Ring : Variations in substituents can significantly affect binding affinity and selectivity towards target enzymes.
    SubstituentEffect on Activity
    Electron-withdrawing groupsIncrease binding affinity
    Bulky groupsMay hinder access to active site
  • Piperidine Modifications : Alterations to the piperidine structure can enhance lipophilicity and cellular uptake, improving overall bioavailability.

Experimental Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vitro Studies : The compound has shown promising results in inhibiting β-lactamase activity in vitro, enhancing the efficacy of β-lactam antibiotics against resistant strains .
  • Pharmacological Evaluation : In vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in clinical settings.

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